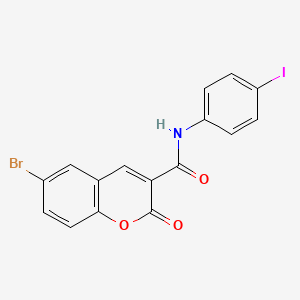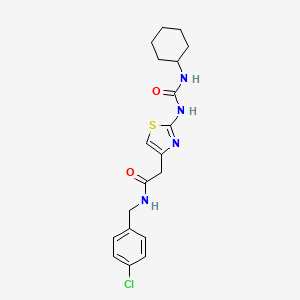![molecular formula C10H18N2O2 B2612548 N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide CAS No. 2249674-91-5](/img/structure/B2612548.png)
N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide, also known as MEMPE, is a chemical compound that has been widely used in scientific research for its unique properties. MEMPE is a highly reactive compound that can be used for a variety of applications, including drug discovery, chemical biology, and protein engineering. In
Mécanisme D'action
The mechanism of action of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide is based on its ability to react with cysteine residues in proteins. This reaction forms a covalent bond between the N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide molecule and the cysteine residue, which can lead to changes in protein function. The exact mechanism of action of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide depends on the specific protein being modified.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide depend on the specific protein being modified. N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide can be used to inhibit the activity of specific proteins or to enhance their activity. This modification can lead to changes in cellular signaling pathways, gene expression, and cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide in lab experiments is its high reactivity. This allows for specific modification of proteins and peptides, which can be used to study their function. However, the high reactivity of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide can also lead to non-specific modification of proteins, which can complicate data interpretation. Additionally, the synthesis of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide in scientific research. One potential application is the development of new drugs that target specific proteins. N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide can be used to modify proteins and peptides, which can lead to the development of new drugs with improved efficacy and specificity. Additionally, N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide can be used to study the function of specific proteins and to identify new drug targets. Overall, the unique properties of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide is a complex process that involves several steps. The first step is the preparation of 4-methylmorpholine, which is then reacted with acryloyl chloride to form N-(4-methylmorpholin-2-yl)acrylamide. This intermediate is then treated with propargyl bromide to form N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used for a variety of applications, including drug discovery, chemical biology, and protein engineering. N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide can be used to modify proteins and peptides by reacting with cysteine residues. This modification can be used to study the function of specific proteins or to develop new drugs.
Propriétés
IUPAC Name |
N-[1-(4-methylmorpholin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-4-10(13)11-8(2)9-7-12(3)5-6-14-9/h4,8-9H,1,5-7H2,2-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUTRCYCQWHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid](/img/structure/B2612465.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2612466.png)

![7-(4-benzoylpiperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2612468.png)
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2612471.png)
![2,5-dichloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2612474.png)
![N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2612476.png)


![2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2612481.png)
![1-[(Benzylamino)methyl]cyclohexan-1-OL](/img/structure/B2612486.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2612487.png)
